N-9 Unsubstitution Enables a Free Amine Handle Absent in the Clinical Candidate
The target compound presents a secondary amine at the N-9 position, a feature absent in the clinical candidate EST73502 (14u) and its advanced analogs . EST73502 is elaborated with a 9-(2,5-difluorophenethyl) group . The free amine on the target compound provides a unique, quantifiable chemical handle for further derivatization, such as bioconjugation, affinity probe development, or creating focused combinatorial libraries, which is not possible with the fully elaborated N-9 substituted analogs.
| Evidence Dimension | N-9 Position Substitution Pattern |
|---|---|
| Target Compound Data | Unsubstituted secondary amine at N-9 |
| Comparator Or Baseline | Analog: EST73502 (14u) / 4-alkyl-1-oxa-4,9-diazaspiro[5.5]undecane series |
| Quantified Difference | Free amine vs. elaborated 9-(2,5-difluorophenethyl) substituent |
| Conditions | Chemical structure analysis as reported in J. Med. Chem. 2020 and vendor catalog (CAS 1708289-05-7 vs. CAS 1838622-25-5) |
Why This Matters
The free amine is a critical differentiation point for any scientist looking to build custom probes or explore novel chemical space, as it offers a synthetic entry point that is blocked in the primary clinical lead.
- [1] Garcia, M., et al. Discovery of EST73502, a Dual mu-Opioid Receptor Agonist and sigma1 Receptor Antagonist Clinical Candidate for the Treatment of Pain. J. Med. Chem. 2020, 63, 15508-15526. DOI: 10.1021/acs.jmedchem.0c01127. View Source
